molecular formula C23H25N5O3S2 B2765373 2-((5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide CAS No. 1105198-75-1

2-((5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

Cat. No. B2765373
CAS RN: 1105198-75-1
M. Wt: 483.61
InChI Key: ZQTBKWBMHMAXGN-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including an ethoxybenzoyl group, a piperazine ring, a thiadiazole ring, and a phenylacetamide group . These groups are common in many pharmaceutical compounds and could potentially confer a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The structure would likely be confirmed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could potentially undergo reactions with electrophiles . The thiadiazole ring could also potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For example, the presence of the ethoxy group could potentially increase the compound’s solubility in organic solvents .

Scientific Research Applications

Synthesis and Biological Activities

1. Synthesis and Antimicrobial Properties

Research has shown that novel 1,3,4-thiadiazole amide compounds containing piperazine exhibit significant biological activities. For example, some synthesized compounds have demonstrated inhibitory effects on bacterial strains like Xanthomonas campestris pv. oryzae, indicating potential as antimicrobial agents (Xia, 2015).

2. Antimicrobial and Antitumor Applications

Various synthesized heterocyclic compounds, including those derived from 1,3,4-thiadiazole, have been evaluated for their antimicrobial and antitumor activities. These compounds have shown promising results against a range of pathogens and tumor cells, highlighting their potential in medicinal chemistry (Hamama et al., 2017).

3. Anti-Inflammatory and Analgesic Properties

Compounds derived from thiadiazole, including piperazine derivatives, have been investigated for their COX-1/COX-2 inhibition properties, analgesic, and anti-inflammatory activities. These studies suggest the potential therapeutic applications of these compounds in treating inflammation and pain (Abu‐Hashem et al., 2020).

Potential Therapeutic Applications

1. Antimicrobial Agents

The synthesis and evaluation of novel thiadiazole derivatives have shown them to be potent antimicrobial agents against a variety of bacterial and fungal strains. This suggests their potential use in developing new antimicrobial therapies (Patel & Park, 2014).

2. Antitumor and Antioxidant Activities

Some 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antitumor and antioxidant activities. These compounds have shown promising results, indicating their potential use in cancer therapy and as antioxidants (Hamama et al., 2013).

properties

IUPAC Name

2-[[5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S2/c1-2-31-19-10-8-17(9-11-19)21(30)27-12-14-28(15-13-27)22-25-26-23(33-22)32-16-20(29)24-18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTBKWBMHMAXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

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